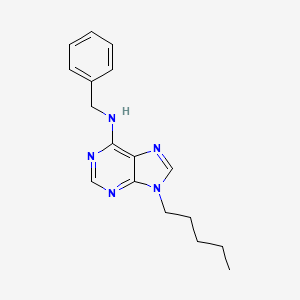
8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of substituted aromatic aldehydes with malononitrile and 2-aminopyridine in the presence of a base such as piperidine . This multicomponent reaction leads to the formation of the desired naphthyridine derivative in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multicomponent reactions, which are optimized for high yield and purity. The use of microwave-assisted synthesis and other green chemistry approaches can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating or refluxing .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile include other naphthyridine derivatives such as:
- 1,8-Naphthyridine
- 1,5-Naphthyridine
- 2,7-Naphthyridine
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can lead to unique biological activities and properties. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
64792-42-3 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
8-methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c1-13-4-2-3-7-5-8(6-11)10(14)12-9(7)13/h5H,2-4H2,1H3,(H,12,14) |
InChI-Schlüssel |
HWQGRSNNYLHZAF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2=C1NC(=O)C(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)

![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)


![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)





![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

